

Commercial Sources and Applications of High-Purity Sphingosine-1-Phosphate (d17:1)

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Compound of Interest

Compound Name: Sphingosine-1-phosphate (d17:1)

Cat. No.: B1309150

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a myriad of physiological and pathological processes.^{[1][2]} It exerts its influence by binding to a family of five specific G protein-coupled receptors (S1PR1-5), thereby regulating cellular functions such as proliferation, migration, survival, and differentiation.^{[1][3][4]} The d17:1 isoform of S1P is a synthetic analog that is frequently utilized in research as an internal standard for mass spectrometry-based quantification of endogenous S1P (d18:1) in biological samples.^[5] Furthermore, its utility extends to in vitro and in vivo studies aimed at elucidating the S1P signaling cascade and its therapeutic potential in areas like immunology, oncology, and neurology.^{[3][6]}

This document provides a comprehensive overview of commercial sources for high-purity S1P (d17:1), detailed protocols for its application in cell-based assays, and visual representations of its signaling pathway and experimental workflows.

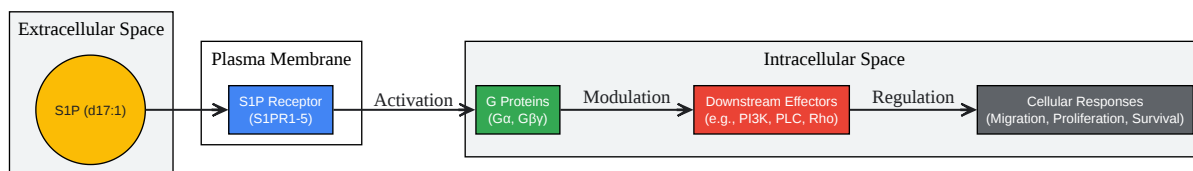
Commercial Suppliers of High-Purity Sphingosine-1-Phosphate (d17:1)

A curated list of reputable commercial suppliers offering high-purity S1P (d17:1) is presented below. The table summarizes key product specifications to aid researchers in selecting the most suitable product for their experimental needs.

Supplier	Product Name	Purity	Format	Storage Temperature
Avanti Polar Lipids (via Sigma-Aldrich)	Sphingosine-1-Phosphate (d17:1)	>99% (TLC)	Powder or Ethanol Solution	-20°C
Larodan	Sphingosine-1-phosphate (d17:1)	>95% [7]	Solid [7]	Freezer [7]
Cayman Chemical	Sphingosine-1-phosphate (d17:1)	≥95% [5] [8]	Crystalline Solid [5] [8]	-20°C [5] [8]
MedChemExpress	Sphingosine-1-phosphate (d17:1)	Not specified	Not specified	-80°C (6 months), -20°C (1 month) [6]

Sphingosine-1-Phosphate Signaling Pathway

S1P signaling is initiated by the binding of extracellular S1P to one of its five receptors (S1P1-5) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of various intracellular heterotrimeric G proteins (e.g., Gi/o, Gq, G12/13).[\[4\]](#) The activation of these G proteins subsequently initiates downstream signaling cascades that mediate the diverse cellular responses to S1P.[\[9\]](#)



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Caption: S1P signaling pathway overview.

Experimental Protocols

Protocol 1: Preparation of S1P (d17:1) Stock Solution and Working Solutions

This protocol details the preparation of S1P (d17:1) for use in cell culture experiments. It is crucial to handle S1P solutions with care as they are bioactive lipids.

Materials:

- High-purity S1P (d17:1) powder
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate-buffered saline (PBS), sterile
- Methanol
- Nitrogen gas stream
- Water bath sonicator
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Resuspension of S1P (d17:1): a. Allow the vial of S1P (d17:1) powder to equilibrate to room temperature before opening. b. Resuspend the S1P in methanol to a desired stock concentration (e.g., 1 mg/mL). c. Aliquot the methanolic stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage.
- Preparation of S1P-BSA Complex Working Solution:[10] a. In a siliconized glass tube, transfer a desired amount of the methanolic S1P stock solution.[10] b. Evaporate the methanol under a gentle stream of nitrogen gas.[10] c. Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile PBS.[10] d. Add the BSA solution to the dried S1P film to achieve the final desired concentration (e.g., 125 µM).[10] e. To facilitate dissolution, sonicate the solution in a water bath for 1 minute and vortex regularly.[10] f. Incubate the tube in a 37°C water bath for 30 minutes, vortexing every 5 minutes, to ensure complete complex formation.[10] g. Keep the S1P-BSA solution at 37°C during the experiment to maintain solubility.[10]

Protocol 2: Cell Migration Assay (Boyden Chamber)

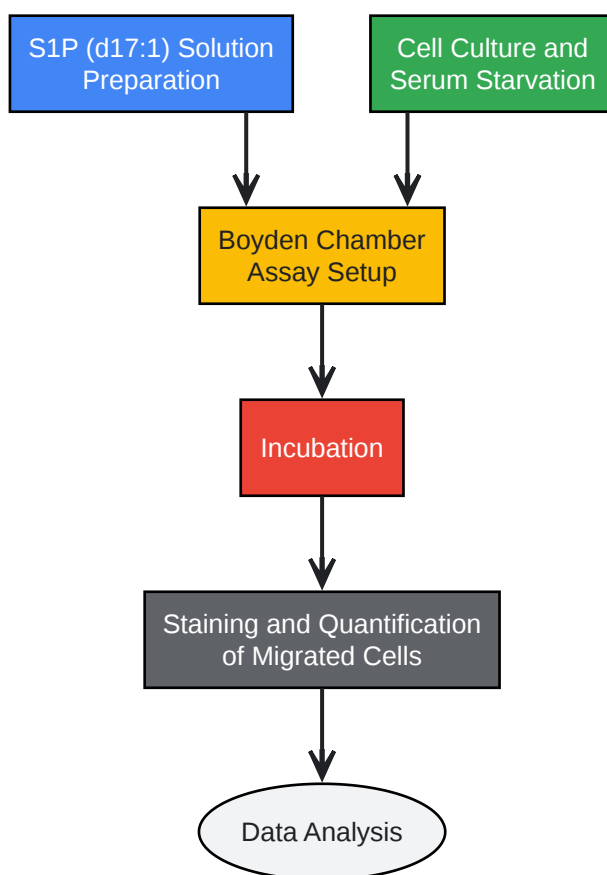
This protocol outlines a common method to assess the effect of S1P (d17:1) on cell migration using a Boyden chamber assay.[11]

Materials:

- Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size, depending on cell type)
- Cells of interest (e.g., endothelial cells, cancer cells, immune cells)
- Serum-free cell culture medium
- S1P (d17:1)-BSA complex working solution (from Protocol 1)
- Fibronectin (or other appropriate coating agent)
- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader or fluorescence microscope

Procedure:

- **Cell Preparation:** a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 2-4 hours prior to the assay by replacing the growth medium with serum-free medium. c. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- **Assay Setup:** a. Coat the underside of the Boyden chamber membrane with fibronectin (10 $\mu\text{g/mL}$ in PBS) for 1 hour at 37°C and then air dry. b. In the lower chamber, add serum-free medium containing different concentrations of S1P (d17:1)-BSA complex (e.g., 0, 10, 100, 1000 nM) to assess dose-dependent effects. c. Add 100 μL of the cell suspension to the upper chamber.
- **Incubation and Analysis:** a. Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 4-24 hours). b. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. d. Stain the migrated cells with a fluorescent dye such as Calcein-AM. e. Quantify the migrated cells by measuring the fluorescence intensity using a plate reader or by counting the cells in several fields of view under a fluorescence microscope.



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Caption: Workflow for a cell migration assay.

Conclusion

High-purity **Sphingosine-1-phosphate (d17:1)** is an indispensable tool for researchers investigating the multifaceted roles of S1P signaling. The availability of this compound from various commercial sources, coupled with established protocols for its use in cell-based assays, facilitates a deeper understanding of its biological functions and its potential as a therapeutic target. The information and protocols provided herein serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

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